![molecular formula C16H11NO4 B5913723 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 14206-95-2](/img/structure/B5913723.png)
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 4-hydroxycoumarin with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide include:
Coumarins: Such as 4-hydroxycoumarin, which shares a similar core structure but lacks the N-phenyl group.
Chromenes: Like 2-oxo-2H-chromene-3-carboxamide, which differs in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)21-16(20)13(14)15(19)17-10-6-2-1-3-7-10/h1-9,18H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNDSOTCXDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715727 |
Source
|
Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-95-2 |
Source
|
Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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